molecular formula C21H19N5O3S B2823369 Ethyl 4-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate CAS No. 1357703-16-2

Ethyl 4-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate

Cat. No. B2823369
CAS RN: 1357703-16-2
M. Wt: 421.48
InChI Key: FRDYNVQWMVNRPB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of these compounds can vary depending on the specific substituents attached to the triazoloquinoxaline core. For example, one study reported a compound with a triclinic space group, a calculated density of 1.375 g/cm^3, and a molecular weight of 365.45 .


Chemical Reactions Analysis

The chemical reactions involving these compounds can also vary. Some compounds have been synthesized via aromatic nucleophilic substitution . Other reactions may involve the addition of various functional groups to the triazoloquinoxaline core .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary depending on their specific structure. For example, one compound was reported to have a melting point of 281–283°C .

Scientific Research Applications

Antidepressant Potential and Adenosine Receptor Antagonism

A class of compounds including 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, which shares a core structure with the compound , has been identified as potent adenosine receptor antagonists with therapeutic potential as novel and rapid-acting antidepressant agents. These compounds have shown to reduce immobility in Porsolt's behavioral despair model in rats upon acute administration, indicating antidepressant-like effects. Optimal activity was associated with specific substitutions on the compound, highlighting the significance of structural variation on biological activity. The study suggests that these compounds bind avidly to adenosine A1 and A2 receptors, which are implicated in various physiological processes including neurotransmission and cardiovascular function. This interaction suggests potential applications in treating depression and possibly other conditions related to adenosine receptor function (Sarges et al., 1990).

Antimicrobial Applications

Another area of application involves the antimicrobial properties of related derivatives. Triazoloquinolines and their analogs have been synthesized and evaluated for their antimicrobial activity. For instance, 1,2,3-triazolo[4,5-h]quinolines, which share a similar structural motif, have been prepared and assessed for their efficacy against urinary tract infections. These compounds displayed selective activity against Escherichia coli, a common pathogen implicated in such infections. The study underscores the potential of these derivatives in developing new anti-infective agents targeting specific bacterial strains, thus contributing to the field of antimicrobial chemotherapy (Sanna et al., 1990).

Mechanism of Action

The mechanism of action of these compounds can depend on their specific structure and the biological target. Some triazoloquinoxaline derivatives have been evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against certain cell lines .

Safety and Hazards

The safety and hazards associated with these compounds can depend on their specific structure and use. Some compounds exhibited cytotoxicity at certain concentrations .

Future Directions

Future research may focus on designing and synthesizing new derivatives of these compounds, evaluating their biological activities, and investigating their mechanisms of action .

properties

IUPAC Name

ethyl 4-[[2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c1-3-29-21(28)14-8-10-15(11-9-14)22-18(27)12-30-20-19-25-24-13(2)26(19)17-7-5-4-6-16(17)23-20/h4-11H,3,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDYNVQWMVNRPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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